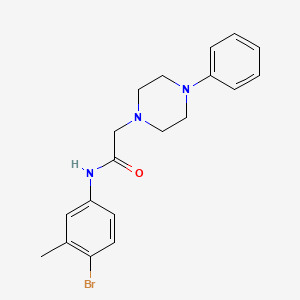

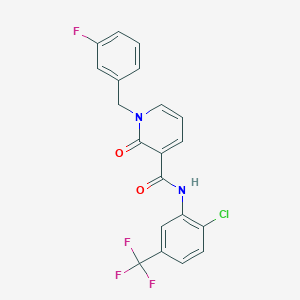

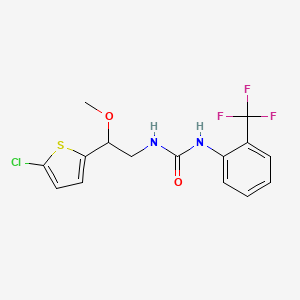

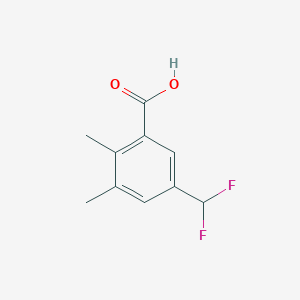

![molecular formula C18H22ClN5 B2866466 1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890894-39-0](/img/structure/B2866466.png)

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

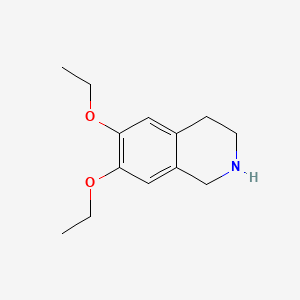

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Applications De Recherche Scientifique

Anticancer Activity

Pyrazolopyrimidine derivatives have been extensively studied for their anticancer properties. The ultrasonic-assisted synthesis of compounds tethered with 1,2,3-triazoles, including pyrazolopyrimidine linkages, has shown promising in-vitro anticancer activity against various cancer cell lines . This compound, in particular, may inhibit the growth of cancer cells by interfering with cellular signaling pathways critical for tumor growth and survival.

Antiviral Potential

Compounds bearing the pyrazolopyrimidine moiety have demonstrated potential as antiviral agents. Their ability to interfere with viral replication makes them candidates for the development of new antiviral drugs, especially in the context of emerging viral infections where there is an urgent need for effective therapies .

Antimicrobial Effects

The antimicrobial activity of pyrazolopyrimidine derivatives is another area of interest. These compounds can be designed to target specific bacterial enzymes or pathways, providing a new avenue for combating antibiotic-resistant bacterial strains .

Parkinson’s Disease Treatment

Research has indicated that pyrazolopyrimidine derivatives may have therapeutic effects in the treatment of Parkinson’s disease. This could be due to their neuroprotective properties or their ability to modulate neural pathways that are affected in Parkinson’s disease .

Skin Cancer Therapy

Specific pyrazolopyrimidine derivatives have shown activity against skin cancer cell lines, such as G-361. This suggests a potential use for these compounds in the treatment of skin cancer, possibly through mechanisms involving the inhibition of cell proliferation or inducing apoptosis in cancerous cells .

Central Nervous System (CNS) Cancer Treatment

The compound’s efficacy against CNS cancer cell lines, such as SF-268, highlights its potential application in treating cancers of the central nervous system. By targeting specific signaling molecules or pathways in CNS cancer cells, this compound could contribute to the development of new therapeutic strategies .

Human Leukemia Treatment

Pyrazolopyrimidine derivatives have also been tested against human leukemia cell lines like HL-60. Their ability to induce cell cycle arrest or apoptosis in these cells could make them valuable in the creation of new leukemia treatments .

CDK2 Inhibition for Cancer Therapy

The compound has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively and preventing their proliferation .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as cdk2, to inhibit their function . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis .

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .

Pharmacokinetics

The lipophilicity of similar compounds suggests that they can easily diffuse into cells , which could impact their bioavailability.

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that the compound may cause a halt in cell cycle progression, potentially leading to apoptosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFUZVLWIXBGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2866384.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride](/img/structure/B2866388.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2866389.png)

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866390.png)

![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866404.png)